![molecular formula C24H28ClNO3S B178331 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid CAS No. 148693-71-4](/img/structure/B178331.png)
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid, also known as TAK-875, is a potent and selective G-protein-coupled receptor 40 (GPR40) agonist. It has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus.
Mécanisme D'action
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid works by binding to and activating GPR40, a receptor found in pancreatic beta cells. Activation of GPR40 leads to the release of insulin, which helps to lower blood glucose levels. 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid is highly selective for GPR40 and does not activate other receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has been shown to increase insulin secretion in response to glucose in preclinical and clinical studies. It has also been shown to improve glucose tolerance and reduce HbA1c levels in patients with type 2 diabetes mellitus. 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has a favorable safety profile and does not cause hypoglycemia or weight gain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has several advantages for lab experiments. It is highly selective for GPR40 and does not activate other receptors, which makes it easier to study its effects. 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid also has a favorable safety profile and does not cause hypoglycemia or weight gain, which reduces the risk of confounding factors in experiments.
One limitation of 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid is that it has not been studied extensively in long-term clinical trials, so its long-term safety and efficacy are not well established. Additionally, 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has not been studied in combination with other diabetes medications, so its potential interactions with other drugs are not well understood.
Orientations Futures
There are several potential future directions for research on 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid. One area of interest is the development of combination therapies that include 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid and other diabetes medications. Another area of interest is the study of 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid in patients with other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further studies are needed to establish the long-term safety and efficacy of 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid.
Applications De Recherche Scientifique
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. It works by activating GPR40, a receptor found in pancreatic beta cells, which leads to increased insulin secretion. 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has been shown to be effective in reducing blood glucose levels in preclinical and clinical studies.
Propriétés
Numéro CAS |
148693-71-4 |
---|---|
Nom du produit |
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid |
Formule moléculaire |
C24H28ClNO3S |
Poids moléculaire |
446 g/mol |
Nom IUPAC |
3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C24H28ClNO3S/c1-23(2,3)30-21-18-12-17(27)10-11-19(18)26(14-15-6-8-16(25)9-7-15)20(21)13-24(4,5)22(28)29/h6-12,27H,13-14H2,1-5H3,(H,28,29) |
Clé InChI |
YVLUPFOULPNCAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O |
SMILES canonique |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O |
Synonymes |
1H-Indole-2-propanoic acid, 1-[(4-chlorophenyl)Methyl]-3-[(1,1-diMethylethyl)thio]-5-hydroxy-α,α-diMethyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.